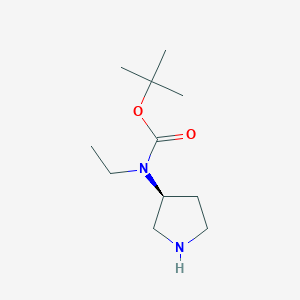

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Description

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: 250274-93-2) is a chiral small molecule scaffold widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol and a purity of ≥95% . The compound features a pyrrolidine ring with a tert-butyl carbamate group and an ethyl substituent, making it a versatile intermediate for protecting amines and constructing stereochemically complex molecules. It is commercially available through suppliers like Biosynth and CymitQuimica, with applications in drug discovery and asymmetric synthesis .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-13(9-6-7-12-8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSKLKKEUPUEEM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202704 | |

| Record name | 1,1-Dimethylethyl N-ethyl-N-(3S)-3-pyrrolidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250274-93-2 | |

| Record name | 1,1-Dimethylethyl N-ethyl-N-(3S)-3-pyrrolidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250274-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-ethyl-N-(3S)-3-pyrrolidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354003-22-7)

- Molecular Formula : C₁₃H₂₆N₂O₃

- Key Features : Incorporates a 2-hydroxyethyl group on the pyrrolidine nitrogen.

- This modification is advantageous in prodrug design or targeting polar biological environments .

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4)

- Molecular Formula : C₁₅H₂₆ClN₂O₃

- Key Features : Contains a chloroacetyl group , introducing a reactive site for nucleophilic substitution.

- Impact : Facilitates further derivatization (e.g., coupling with nucleophiles like amines or thiols), making it valuable in combinatorial chemistry and peptide mimetics .

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-22-5)

- Molecular Formula : C₁₆H₃₁N₃O₃

- Key Features: Features a 2-amino-3-methyl-butyryl moiety, a branched amino acid derivative.

- Impact : Serves as a critical intermediate in peptidomimetic synthesis, particularly for protease inhibitors or GPCR-targeted therapeutics .

Piperidine-Based Analogs

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)

- Molecular Formula : C₁₂H₂₄N₂O₃

- Key Features : Replaces pyrrolidine with a piperidine ring , increasing ring size from 5- to 6-membered.

- Impact : Alters conformational flexibility and binding affinity, useful in neuroscience drug development (e.g., targeting sigma receptors) .

Research Findings and Practical Considerations

- Stereochemical Influence : The (S)-configuration in the parent compound ensures enantioselectivity in asymmetric synthesis, critical for bioactive molecules .

- Stability and Reactivity : The tert-butyl carbamate group provides steric protection for amines, while modifications like chloroacetyl (CAS: 1353998-29-4) introduce sites for controlled reactivity .

- Discontinued Analogs : Some derivatives, such as Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, are marked as discontinued, suggesting shifts toward more stable or functionally diverse analogs in commercial pipelines .

Biological Activity

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester, a carbamate derivative, exhibits significant biological activity attributed to its unique structural features. This compound is characterized by a pyrrolidine ring and a tert-butyl ester, which enhance its reactivity and interaction with biological macromolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 243.35 g/mol. The compound's structure includes:

- Pyrrolidine Ring : Facilitates nucleophilic substitutions.

- Tert-Butyl Ester : Enhances lipophilicity and stability.

- Hydroxyethyl Group : Capable of forming hydrogen bonds, increasing reactivity with biological targets.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of various enzymes, influencing metabolic pathways.

- Receptor Interaction : It can interact with receptors, potentially leading to pharmacological effects such as neuroprotection or anti-inflammatory responses.

- Hydrophobic Interactions : The pyrrolidine ring allows for hydrophobic interactions with lipid membranes or protein structures, enhancing bioavailability.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects are likely mediated through modulation of neurotransmitter systems and inhibition of neurotoxic pathways.

2. Antioxidant Activity

The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is crucial for protecting against various diseases, including neurodegenerative disorders.

3. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been evaluated for its potential to inhibit GSK-3β, an enzyme implicated in various signaling pathways related to cancer and neurodegeneration .

Research Findings

A summary of key studies evaluating the biological activity of this compound is presented below:

Case Study 1: Neuroprotective Properties

In vitro studies assessed the neuroprotective effects of this compound on SH-SY5Y cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

A series of assays were conducted to evaluate the inhibitory effect of this compound on GSK-3β activity. The compound showed IC50 values in the nanomolar range, indicating potent inhibitory action that could be beneficial in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Elevated temperatures (e.g., 50–80°C) are often necessary for cyclization and carbamate formation .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reaction efficiency and purity .

- Reaction Time : Multi-step processes may require extended durations (24–72 hours) for intermediate purification and functional group protection .

- Catalysts : Transition-metal catalysts (e.g., palladium) improve yields in coupling reactions .

Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies stereochemical configuration (e.g., S-enantiomer) and functional group connectivity .

- X-ray Crystallography : Resolves three-dimensional conformation and bond angles, critical for validating chiral centers .

- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities via fragmentation patterns .

Q. How does the tert-butyl ester moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- Stability : The bulky tert-butyl group protects the carbamate from hydrolysis under physiological conditions .

- Lipophilicity : Enhances membrane permeability, making the compound suitable for in vitro cellular studies .

- Solubility : Moderated solubility in organic solvents (e.g., THF, DCM) facilitates purification via column chromatography .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of stereoisomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare (S)- and (R)-enantiomers using chiral HPLC separation followed by enzyme inhibition studies (e.g., acetylcholinesterase assays) .

- Molecular Docking Simulations : Predict binding affinities to biological targets (e.g., receptors) to rationalize activity differences .

- In Vivo Pharmacokinetics : Track stereoisomer-specific metabolism using radiolabeled analogs to address bioavailability discrepancies .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Replace the hydroxyethyl group with methyl, chloroacetyl, or cyclopropyl substituents to assess steric/electronic effects .

- Kinetic Profiling : Measure IC50 values against target enzymes (e.g., proteases) to correlate substituent modifications with inhibitory potency .

- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes induced by substituents .

Q. What methodologies are recommended for elucidating the mechanism of action involving enzyme or receptor interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to immobilized targets (e.g., G-protein-coupled receptors) .

- Fluorescence Polarization : Track conformational changes in enzymes (e.g., kinases) upon compound binding .

- Knockout Cell Models : Use CRISPR/Cas9 to delete putative target genes and validate functional pathways in neuroprotection studies .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields across literature?

- Methodological Answer :

- Reaction Replication : Standardize solvents, catalysts, and purification protocols (e.g., flash chromatography) to minimize procedural differences .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomers) that reduce yields .

- Scale-Up Optimization : Implement continuous-flow synthesis to improve reproducibility at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.